1,3-Bis(6-methylpyridin-2-yl)urea

Urea Transporter Inhibition Chemical Biology Diuretic Research

1,3-Bis(6-methylpyridin-2-yl)urea (CAS 92023-87-5), also known as N,N'-Bis(6-methyl-2-pyridyl)urea, is a symmetrical di-substituted urea compound belonging to the class of pyridyl ureas. Its core structure features two 6-methylpyridine rings connected by a central urea linker.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
CAS No. 92023-87-5
Cat. No. B3303219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(6-methylpyridin-2-yl)urea
CAS92023-87-5
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)NC2=CC=CC(=N2)C
InChIInChI=1S/C13H14N4O/c1-9-5-3-7-11(14-9)16-13(18)17-12-8-4-6-10(2)15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)
InChIKeyYVORCDPOPJSRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(6-methylpyridin-2-yl)urea (CAS 92023-87-5): A Bidentate Ligand with Nanomolar UT-B Inhibition for Research and Development


1,3-Bis(6-methylpyridin-2-yl)urea (CAS 92023-87-5), also known as N,N'-Bis(6-methyl-2-pyridyl)urea, is a symmetrical di-substituted urea compound belonging to the class of pyridyl ureas. Its core structure features two 6-methylpyridine rings connected by a central urea linker. This specific configuration has been shown to enable both potent biological activity as a nanomolar inhibitor of the urea transporter UT-B [1] and the formation of well-defined supramolecular architectures through a network of intermolecular hydrogen bonds [2]. These properties make it a valuable tool in chemical biology and crystal engineering.

Why Substituting 1,3-Bis(6-methylpyridin-2-yl)urea with Other Pyridyl Ureas is Scientifically Unsound


Generic substitution among pyridyl ureas is not a viable procurement strategy because the precise substitution pattern on the pyridine ring dramatically alters both biological activity and solid-state behavior. For example, while the target compound demonstrates potent, low-nanomolar inhibition of the UT-B transporter [1], other pyridyl ureas like the thienopyridine CB-20 exhibit inhibitory activity that is orders of magnitude weaker (micromolar range) [3]. Furthermore, the specific N,N'-bis(6-methyl-2-pyridyl) scaffold is critical for directing crystal packing through a defined intramolecular hydrogen bond and the formation of centrosymmetric dimers [2]. This contrasts with the behavior of other pyridyl ureas, which can adopt different molecular conformations and hydrogen-bonding patterns [4], underscoring that the target compound's properties are not common to the broader class.

Quantitative Differentiation Guide for 1,3-Bis(6-methylpyridin-2-yl)urea Against Key Analogs


Nanomolar Inhibition of Urea Transporter UT-B vs. Micromolar Activity of Thienopyridine Analog CB-20

The compound 1,3-Bis(6-methylpyridin-2-yl)urea demonstrates exceptionally potent and direct inhibition of the human urea transporter UT-B, with a reported IC50 of 11 nM in erythrocyte-based hypotonic lysis assays [1]. This represents a >100-fold increase in potency compared to the thienopyridine-derived UT-B inhibitor CB-20, which exhibits IC50 values in the low micromolar range (e.g., 1.29 ± 0.03 µM for human UT-B) under similar functional conditions [2]. This stark difference in potency highlights a significant advantage in target engagement for the target compound.

Urea Transporter Inhibition Chemical Biology Diuretic Research

Defined Supramolecular Synthon Through an Intramolecular N-H···N Hydrogen Bond

Solid-state structural analysis reveals that 1,3-Bis(6-methylpyridin-2-yl)urea adopts a specific conformation stabilized by an intramolecular N-H···N hydrogen bond between the urea NH and a pyridyl nitrogen atom [1]. This pre-organized conformation facilitates the formation of centrosymmetric dimers in the solid state, representing a specific and predictable supramolecular synthon. This behavior is a direct result of the 6-methyl substitution pattern, which influences both conformation and the accessibility of hydrogen-bonding sites, differentiating it from other pyridyl urea isomers that may form different motifs, such as the common urea α-tape [2].

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Target Compound's UT-B Inhibition Confirmed Across Multiple Species with Comparable Potency

In addition to its activity on the human transporter, 1,3-Bis(6-methylpyridin-2-yl)urea shows potent and consistent inhibition of UT-B from mouse erythrocytes, with an IC50 of 11 nM in hemolysis assays [1]. This near-identical potency across species contrasts with other UT-B inhibitors, such as CB-20, which can show more significant species-dependent variation in IC50 values (e.g., 2.01 µM for mouse vs. 0.47 µM for rat) [2]. The consistent nanomolar activity of the target compound across both human and murine systems supports its utility in translational research models.

Species Cross-Reactivity UT-B Pharmacology Translational Research

Validated Application Scenarios for Procuring 1,3-Bis(6-methylpyridin-2-yl)urea


Investigating Urea Transporter Biology and Diuretic Mechanisms

Given its nanomolar IC50 of 11 nM for UT-B inhibition [1], this compound is the optimal choice for researchers requiring a high-potency, direct probe to study the physiological role of urea transporters. Its >100-fold potency advantage over earlier tools like CB-20 [2] allows for experiments at significantly lower, more selective concentrations, minimizing the risk of off-target effects and enabling precise dissection of UT-B-mediated pathways in cell-based or ex vivo erythrocyte models.

Rational Design of Supramolecular Assemblies and Porous Materials

For projects in crystal engineering and supramolecular chemistry, this compound offers a predictable and well-characterized hydrogen-bonding module. Its solid-state structure is defined by a specific intramolecular N-H···N hydrogen bond, which directs the formation of robust centrosymmetric dimers [3]. This validated synthon can be exploited to design and construct new porous solids, co-crystals, or extended supramolecular networks with precise control over molecular packing and dimensionality.

Development of Novel Metal Complexes and Coordination Polymers

As a symmetrical bidentate ligand with two pyridyl nitrogen atoms, 1,3-Bis(6-methylpyridin-2-yl)urea is a valuable building block in coordination chemistry . The presence of the 6-methyl groups creates a specific steric environment around the metal-binding sites, influencing both the geometry and stability of the resulting complexes. This property is crucial for the synthesis of new materials with tailored catalytic, magnetic, or optical properties.

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